![molecular formula C15H12ClN5O2 B2529732 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879458-72-7](/img/structure/B2529732.png)
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CCMI, is a synthetic compound with potential applications in scientific research. Its unique chemical structure makes it an interesting target for investigation, as it has been shown to possess a variety of biological activities.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of the enzyme JAK2, which is involved in the regulation of immune responses and cell growth. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a synthetic compound, meaning it can be easily synthesized in large quantities with high purity. This compound also possesses a variety of biological activities, making it a useful tool compound for investigating cellular signaling pathways. However, this compound also has limitations, as its mechanism of action is not fully understood and it may have off-target effects on other enzymes and proteins.
Orientations Futures
There are several future directions for research on 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. One area of interest is the investigation of its potential use in the treatment of cancer and viral infections. Another area of interest is the identification of its molecular targets and the development of more specific inhibitors. Additionally, the development of analogs of this compound with improved potency and selectivity may be of interest. Overall, this compound is a promising compound for scientific research and has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves a series of chemical reactions, starting with the reaction of 4-chloroaniline with 2,6-dimethyl-4-nitrophenol to form 4-chloro-2,6-dimethyl-4-nitroaniline. This intermediate is then reacted with 2-cyano-3-methylthiophene to form the desired product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been investigated for its potential use in the treatment of various diseases, such as cancer and viral infections. This compound has also been used as a tool compound in scientific research, as it can modulate the activity of certain enzymes and proteins.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-8-7-20-11-12(19(2)15(23)18-13(11)22)17-14(20)21(8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTVHSVFDOQVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)
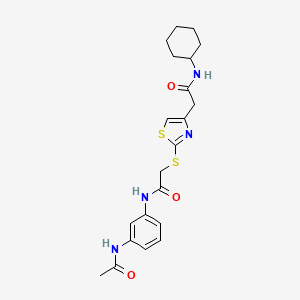
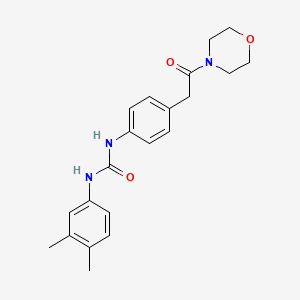
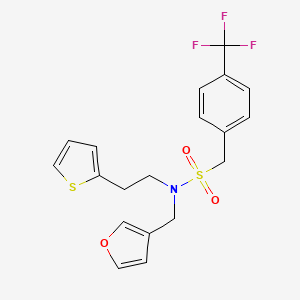
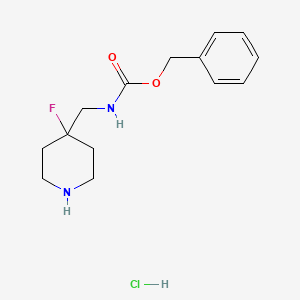
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)
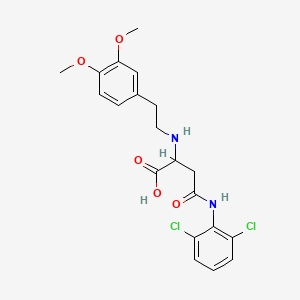
![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)
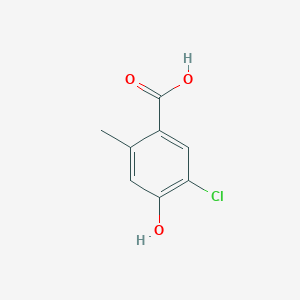
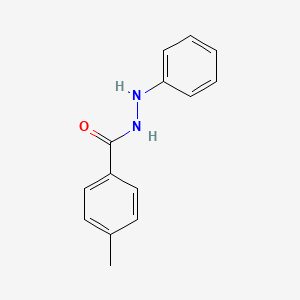
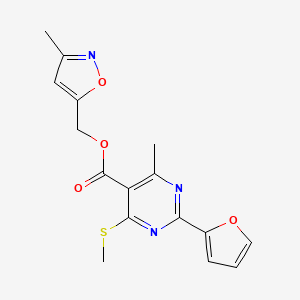
![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)